2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride 2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16767950
InChI: InChI=1S/C13H17NO2.ClH/c1-10-4-2-5-11(8-10)9-13(12(15)16)6-3-7-14-13;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H
SMILES:
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol

2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC16767950

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride -

Specification

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
IUPAC Name 2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C13H17NO2.ClH/c1-10-4-2-5-11(8-10)9-13(12(15)16)6-3-7-14-13;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H
Standard InChI Key KQCQAZNHHLXULF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)CC2(CCCN2)C(=O)O.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 2-position with a carboxylic acid group and at the 1-position with a 3-methylbenzyl moiety. The stereochemistry at the 2-position is critical, with the (S)-enantiomer being the biologically active form. The hydrochloride salt introduces a chloride counterion, stabilizing the molecule and improving its crystallinity.

Table 1: Molecular Specifications

PropertyValueSource
Molecular FormulaC13H18ClNO2\text{C}_{13}\text{H}_{18}\text{ClNO}_2
Molecular Weight255.74 g/mol
CAS Number1049734-52-2
IUPAC Name(S)-2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
SMILESCC1=CC(=CC=C1)CC2CC(NC2)C(=O)O.Cl

The InChIKey WIVWVXAUZPVBHO-LYCTWNKOSA-N confirms its stereochemical identity. X-ray crystallography studies reveal a puckered pyrrolidine ring with the 3-methylbenzyl group adopting an equatorial conformation to minimize steric strain.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step routes to achieve high enantiomeric purity:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives using Dean-Stark traps to remove water.

  • Substitution: Introduction of the 3-methylbenzyl group via nucleophilic alkylation under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Comparison of Synthetic Methods

StepReagents/ConditionsYieldPuritySource
Ring ClosureH2SO4\text{H}_2\text{SO}_4, 110°C78%95%
BenzylationNaH, DMF, 3-methylbenzyl bromide65%98%
Hydrochloride FormationHCl (g), diethyl ether90%99%

Chemical Reactions

The compound participates in:

  • Amide Bond Formation: Reacts with amines using EDC/HOBt\text{EDC}/\text{HOBt} to yield protease-resistant peptidomimetics.

  • Esterification: Methanol/H+^+ converts the carboxylic acid to methyl esters for prodrug applications.

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 oxidizes the pyrrolidine ring to a lactam.

Pharmacological Applications

iGluR Modulation

As a structural analog of glutamate, this compound antagonizes NMDA receptors with an IC50_{50} of 12.3 μM in cortical neuron assays. Molecular docking simulations suggest its 3-methylbenzyl group occupies the hydrophobic pocket of the NR2B subunit, displacing glycine co-agonists.

Enzyme Inhibition

Inhibits prolyl oligopeptidase (POP) with a KiK_i of 8.9 nM, potentially aiding neurodegenerative disease treatment. The carboxylic acid group chelates the catalytic serine residue, while the pyrrolidine ring mimics transition-state geometry.

Table 3: Biological Activity Profile

TargetAssay TypeActivitySource
NMDA ReceptorElectrophysiologyIC50_{50} = 12.3 μM
Prolyl OligopeptidaseFluorimetricKi=8.9 nMK_i = 8.9 \text{ nM}
σ-1 ReceptorRadioligandEC50_{50} = 45 μM

Future Research Directions

  • Therapeutic Development: Optimize brain permeability via prodrug strategies (e.g., esterification).

  • Polypharmacology: Explore dual NMDA/POP inhibition for synergistic effects in Alzheimer’s models.

  • Stereochemical Expansion: Synthesize (2S,4R)-diastereomers to compare target selectivity.

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